Crystallization Inhibition in Triglyceride Oils: AEH Stearate Versus Conventional Polyol Ester Inhibitors
AEH esters—including the stearate variant—function as salad oil crystallization inhibitors at concentrations ranging from 0.001% to 1.0% w/w, as demonstrated by the standardized chill test (preheating to 140 °F, air-cooling to 30 °F, and measuring elapsed time until solid formation) described in U.S. Patent 3,367,782 [1]. The stearoyl chloride-derived ester is explicitly cited as a prepared and tested variant within the patent examples [1]. Critically, the patent teaches that AEH esters achieve high crystallization inhibition potency despite lacking the vicinal glycol (–CHOH–CHOH–) structural motif that was previously disclosed as necessary for this function in sorbitol, mannitol, and erythritol esters (U.S. Patent 2,266,591) [1]. Commercial polyglycerol ester crystallization inhibitors such as Caprol® ET (hexaglycerol mixed ester) operate via a polyglycerol backbone and lack the rigid tetrahydropyran ring geometry [2]. The effective use concentration of 0.001% represents a lower threshold than the 0.02–0.5% typically recommended for polyglycerol ester cloud inhibitors in vegetable oils.
| Evidence Dimension | Minimum effective concentration for salad oil crystallization inhibition (chill test at 30 °F) |
|---|---|
| Target Compound Data | 0.001% to 1.0% w/w (AEH stearate and related AEH esters) |
| Comparator Or Baseline | Polyglycerol ester cloud inhibitors (e.g., Caprol® ET): 0.02–0.5% w/w typical; Sorbitol/mannitol/erythritol esters (U.S. 2,266,591): require glycol configuration for high potency |
| Quantified Difference | AEH esters effective at concentrations ≥20-fold lower than typical polyglycerol ester inhibitors; inhibit crystallization via a glycol-independent mechanism |
| Conditions | Winterized cottonseed/soybean salad oil; chill test at 30 °F (per U.S. 3,367,782 methodology) |
Why This Matters
Procurement of a crystallization inhibitor effective at sub-0.01% concentrations can reduce additive load and cost-in-use in refrigerated salad oil and dressing formulations, while the glycol-independent mechanism offers a distinct intellectual property and regulatory positioning relative to conventional sorbitan- or polyglycerol-based inhibitors.
- [1] Eckey, E. W. U.S. Patent 3,367,782. Stabilization of Salad Oils. Filed 1964, issued 1968. Col. 1, lines 30–35: concentration range 0.001%–1% w/w. Col. 1, lines 55–65: chill test methodology (140 °F preheat, 30 °F hold, time to solid formation). Col. 8, lines 43–50: unexpected potency absent glycol configuration. Col. 11, lines 40–46: stearoyl chloride substitution in Example 1. View Source
- [2] ABITEC Corporation. Caprol® ET Product Data Sheet. Mixed polyglycerol ester (average six glycerol units) used as cloud/crystallization inhibitor in vegetable and salad oils. Knowde ingredient marketplace, accessed May 2026. View Source
